

Application Note: Chloromethyl Methyl Sulfide (CMMS) as a Methylene Transfer Reagent

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Compound of Interest

Compound Name: Chloromethyl methyl sulfide

CAS No.: 2373-51-5

Cat. No.: B146325

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Executive Summary

Chloromethyl methyl sulfide (CMMS, CAS: 2373-51-5) is a bifunctional organosulfur reagent that serves two distinct, high-value roles in organic synthesis:

- **Methylene Transfer Agent:** In conjunction with iron complexes, it acts as a safe, storable precursor for electrophilic iron-carbene equivalents, enabling the cyclopropanation of alkenes without the hazards associated with diazomethane.
- **Protective Group Reagent:** It introduces the Methylthiomethyl (MTM) group, a robust protective group for alcohols and carboxylic acids that is orthogonal to standard silyl and ester protections.

This guide focuses on the Iron-Mediated Methylene Transfer protocol, a sophisticated application that distinguishes CMMS from standard alkylating agents.

Safety & Handling (Critical)

Hazard Profile:

- **Toxicity:** CMMS is structurally similar to Chloromethyl Methyl Ether (MOM-Cl), a known carcinogen. It should be handled with the same rigorous containment protocols.

- Stench: The compound possesses a penetrating, disagreeable sulfide odor.[1] All operations must be performed in a high-efficiency fume hood.
- Flammability: Flash point is approx. 17°C.

Decontamination:

- Glassware and spills should be treated with a bleach solution (sodium hypochlorite) to oxidize the sulfide to the non-odorous sulfoxide/sulfone before removal from the hood.

Application 1: Iron-Mediated Cyclopropanation

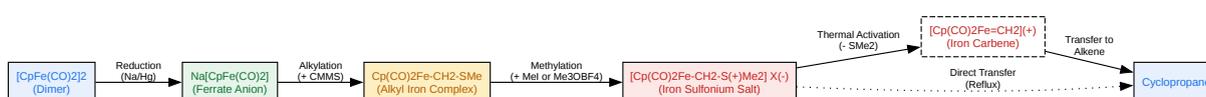
Mechanistic Insight

Unlike the Simmons-Smith reaction (Zinc-carbenoid) or Diazomethane (free carbene), the CMMS-derived system utilizes a cationic iron-sulfonium complex. The reaction proceeds through the formation of an electrophilic iron-carbene species generated in situ or via a stable sulfonium salt precursor.

Key Advantages:

- Stability: The iron-sulfonium precursor is often a stable solid (salt), unlike transient zinc carbenoids.
- Selectivity: The iron-carbene species is highly electrophilic, reacting preferentially with electron-rich alkenes.

Mechanism Diagram



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Figure 1: The conversion of CMMS into a reactive iron-methylene transfer reagent.

Experimental Protocol

Objective: Synthesis of 1,1-diphenylcyclopropane via the iron-sulfonium salt

Phase A: Preparation of the Iron-Alkyl Precursor

- Reduction: In a dry 2L flask under

, charge

(74.4 g, 0.21 mol) and Sodium dispersion (30.1 g, 0.52 mol) in dry THF (850 mL).
- Reflux: Heat to reflux for ≥ 18 hours to generate the red-orange anion

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- Alkylation: Cool the mixture to 0°C . Add **Chloromethyl methyl sulfide** (CMMS) (35.2 mL, 0.42 mol) dropwise over 25 minutes.
 - Note: The solution will darken as the alkyl-iron complex forms.
- Equilibration: Stir at 0°C for 1 hour, then warm to 25°C for 1 hour.

Phase B: Formation of the Methylene Transfer Reagent

- Methylation: To the reaction mixture from Phase A, add Iodomethane (MeI) (34.0 mL, 0.55 mol) over 5 minutes.
- Reaction: Stir at 25°C for ≥ 15 hours. The product,

, precipitates or forms a suspension.
- Isolation (Optional but Recommended): Remove volatiles under vacuum. The residue can be used directly or purified by washing with non-polar solvents (hexane) to remove unreacted materials.

Phase C: Cyclopropanation

- Setup: Charge a flask with the Iron-Sulfonium salt (approx. 2 equiv relative to alkene) and the target alkene (e.g., 1,1-diphenylethylene) in 1,4-dioxane.[2]
- Transfer: Heat to reflux (approx. 100°C) for 12–14 hours.
 - Mechanism:[1][2][3][4][5] Thermal dissociation of dimethyl sulfide () generates the reactive iron-carbene species which inserts into the alkene.
- Workup: Cool to room temperature, dilute with hexane, and filter through a pad of celite/silica to remove iron residues. Concentrate the filtrate to obtain the cyclopropane.[2]

Application 2: MTM Protection of Alcohols

CMMS is the standard reagent for introducing the Methylthiomethyl (MTM) ether group (

).

MTM ethers are stable to basic and nucleophilic conditions but are easily cleaved by specific thiophilic reagents (e.g.,

,

).

Protocol

- Deprotonation: Suspend NaH (1.5 equiv, 60% dispersion) in dry DME or THF at 0°C.
- Addition: Add the alcohol (1.0 equiv) and stir for 30 min to form the alkoxide.
- Reagent Addition: Add CMMS (1.2 equiv) and NaI (0.1 equiv, catalyst).
- Reaction: Warm to reflux or stir at RT until TLC indicates consumption of starting material (typically 2-6 hours).
- Quench: Carefully add saturated solution. Extract with

Comparison of Methylene Transfer Reagents

Feature	CMMS / Iron System	Simmons-Smith ()	Diazomethane ()
Active Species	Electrophilic Iron Carbene	Zinc Carbenoid	Free Carbene
Safety	Toxic (handle in hood), Non-explosive	Toxic, Non-explosive	Explosive, Toxic
Stability	Reagent is a stable salt	Transient (in situ)	Unstable gas/solution
Selectivity	High (Electron-rich alkenes)	High (Directed by -OH groups)	Low to Moderate
Substrate Scope	Unfunctionalized alkenes	Allylic alcohols (preferred)	Electron-deficient alkenes

References

- Iron-Mediated Cyclopropanation: Mattson, M. N.; O'Connor, E. J.; Helquist, P. *Org. Synth.* 1992, 70, 177. [1]
- Reagent Overview: Tsai, Y.-M. "Chloromethyl Methyl Sulfide." [6][7] *Encyclopedia of Reagents for Organic Synthesis*, 2001. [6][7]
- MTM Protection: Corey, E. J.; Bock, M. G. *Tetrahedron Lett.* 1975, 16, 3269.
- Microwave Applications: Munavalli, S., et al. "Microwave-Catalyzed Reaction of Norbornane Oxide with (Chloromethyl) Methyl Sulfide." [4][8] *Phosphorus, Sulfur, and Silicon* 2004, 179, 1867. [8]

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Sources

- [1. orgsyn.org \[orgsyn.org\]](https://orgsyn.org)
- [2. New Chemical and Stereochemical Applications of Organoiron Complexes - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [4. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [5. Concerted \[2+2\] Oxidative-Cycloaddition-Cycloreversion versus Cyclopropanation Reactions at M-carbene Center, Science Journal of Chemistry, Science Publishing Group \[sciencepublishinggroup.com\]](https://www.sciencepublishinggroup.com)
- [6. Chloromethyl methyl sulfide - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [7. Chloromethyl methyl sulfide - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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